molecular formula C11H13FOS B13635345 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13635345
M. Wt: 212.29 g/mol
InChI Key: NEXMZMBPUIGUMR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isopropylthio group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethan-1-one: Lacks the isopropylthio group, making it less hydrophobic.

    1-(4-Fluorophenyl)ethanol: Contains an alcohol group instead of a ketone, altering its reactivity and solubility.

    1-(4-Fluorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group, affecting its steric and electronic properties.

Uniqueness

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the combination of the fluorophenyl and isopropylthio groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

NEXMZMBPUIGUMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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